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molecular formula C10H5ClFNO2S B8471372 2-(5-Chloro-2-fluorophenyl)thiazole-4-carboxylic acid

2-(5-Chloro-2-fluorophenyl)thiazole-4-carboxylic acid

Cat. No. B8471372
M. Wt: 257.67 g/mol
InChI Key: NXJSHPPYBMTCLN-UHFFFAOYSA-N
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Patent
US09328106B2

Procedure details

Following the procedure of Intermediate 104, replacing 2,6-difluoro-4-methoxyphenylboronic acid with (5-chloro-2-fluorophenyl)boronic acid gave the title compound.
Name
Intermediate 104
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6](OC)[CH:5]=[C:4](F)[C:3]=1[C:11]1[S:12][CH:13]=[C:14]([C:16]([OH:18])=[O:17])[N:15]=1.[Cl:19]C1C=CC(F)=C(B(O)O)C=1>>[Cl:19][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[C:3]([C:11]2[S:12][CH:13]=[C:14]([C:16]([OH:18])=[O:17])[N:15]=2)[CH:4]=1

Inputs

Step One
Name
Intermediate 104
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC(=C1)OC)F)C=1SC=C(N1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(C1)B(O)O)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C=1SC=C(N1)C(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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